Cas no 949-99-5 ((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid is a synthetic compound with distinct structural features. It is a chiral compound featuring a nitro group and an amino group, providing versatile chemical reactivity. This compound's structural complexity allows for diverse applications in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals. Its chirality offers a distinct advantage in asymmetric synthesis, potentially leading to higher enantiomeric purity in the resulting products.
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid structure
949-99-5 structure
Product Name:(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
CAS No:949-99-5
MF:C9H10N2O4
MW:210.186702251434
MDL:MFCD00051221
CID:40396
PubChem ID:87573993
Update Time:2025-07-20

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Nitro-L-phenylalanine
    • H-p-Nitro-Phe-OH
    • H-Phe(NO2)-OH . H2O
    • H-Phe(4-NO2)-OH
    • (S)-4-Nitrophenylalanine hydrate
    • H-Phe(4-NO_2)-OH
    • L-4-Nitrophe
    • 4-Nitro-L-phenylalanine Hydrate
    • (2S)-2-amino-3-(4-nitrophenyl)propanoic acid
    • (P-NO2)PHE-OH
    • 4-Nitro-3-phenyl-L-alanine
    • L-Phenylalanine, 4-nitro-
    • 2-AMino-3-(4-nitrophenyl)propanoic acid
    • L-4-Nitrophenylalanine
    • L-Phenylalanine,4-nitro
    • L-p-Nitrophenylalanine
    • Phenylalanine,4-nitro
    • p-Nitro-L-phenylalanine
    • H-Phe(4-NO2)-OH Hydrate
    • (s)-2-amino-3-(4-nitrophenyl)propanoic acid
    • p-Nitrophenylalanine
    • l-4-no2-phe-oh
    • L-beta-Nitrophenylalanine
    • Phenylalanine, 4-nitro-
    • (s)-4-nitrophenylalanine
    • L-3-(p-Nitrophenyl)alanine
    • l-4-nitro phenylalanine
    • L-4-nitro-phenylalanine
    • 4-Nitro-L-phenylalanine (ACI)
    • L
    • Alanine, 3-(p-nitrophenyl)-, L- (8CI)
    • (2S)-2-Azaniumyl-3-(4-nitrophenyl)propanoate
    • 3-(4-Nitrophenyl)-L-alanine
    • NSC 152925
    • CS-W020080
    • BRN 2809673
    • J-300422
    • NS00083414
    • Maybridge1_006682
    • PD196702
    • EINECS 213-446-8
    • 45BD1566VA
    • EN300-118973
    • 949-99-5
    • (2S)-2-amino-3-(4-nitrophenyl)propionic acid
    • ALANINE, 3-(p-NITROPHENYL)-, L-
    • W-100176
    • AKOS015888316
    • L-4-nitro phenyl alanine
    • 4-14-00-01677 (Beilstein Handbook Reference)
    • (S)-4-Nitrophenylalanine; 3-(4-Nitrophenyl)-L-alanine; L-4-NitrophenylalanineL-p-Nitrophenylalanine; NSC 152925; p-Nitro-L-phenylalanine; p-Nitrophenylalanine
    • 4-nitro-(S)-phenylalanine
    • 4-Nitrophenylalanine #
    • SCHEMBL26444
    • H-Phe(4-NO2)-OH.nH2O
    • CCG-44499
    • Q27258826
    • DB-003973
    • DTXSID401020875
    • Phenylalanine, 4-nitro-, L-
    • AS-14311
    • AKOS015853583
    • N0682
    • UNII-45BD1566VA
    • MFCD00051221
    • NSC-152925
    • MDL: MFCD00051221
    • Inchi: 1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
    • InChI Key: GTVVZTAFGPQSPC-QMMMGPOBSA-N
    • SMILES: C(C1C=CC([N+](=O)[O-])=CC=1)[C@H](N)C(=O)O
    • BRN: 2809673

Computed Properties

  • Exact Mass: 210.06400
  • Monoisotopic Mass: 210.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -1.2
  • Topological Polar Surface Area: 109

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.408
  • Melting Point: 222-223 ºC
  • Boiling Point: 414.1 °C at760mmHg
  • Flash Point: 204.2 °C
  • Refractive Index: 1.614
  • PSA: 109.14000
  • LogP: 1.77270
  • Solubility: Not determined
  • Specific Rotation: 6.5° (c=1, in 5N HCl)

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Security Information

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
M03190-1g
4-Nitro-L-phenylalanine
949-99-5 97%
1g
£10.00 2022-02-28
Fluorochem
M03190-10g
4-Nitro-L-phenylalanine
949-99-5 97%
10g
£10.00 2022-02-28
Fluorochem
M03190-25g
4-Nitro-L-phenylalanine
949-99-5 97%
25g
£20.00 2022-02-28
Fluorochem
M03190-100g
4-Nitro-L-phenylalanine
949-99-5 97%
100g
£59.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N139482-1g
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
949-99-5 ≥98.0%(HPLC)
1g
¥29.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N139482-25g
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
949-99-5 ≥98.0%(HPLC)
25g
¥82.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N139482-5g
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
949-99-5 ≥98.0%(HPLC)
5g
¥36.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N139482-100g
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
949-99-5 ≥98.0%(HPLC)
100g
¥303.90 2023-09-01
Chemenu
CM220383-500g
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid
949-99-5 97%
500g
$175 2021-06-09
Chemenu
CM220383-1000g
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid
949-99-5 97%
1000g
$304 2021-06-09

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  60 s, 0 °C
Reference
Green preparation of zolmitriptan intermediate
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  35 min, 0 - 5 °C; 1 h, 0 - 5 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized, cooled
Reference
Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetric Diels-Alder and Friedel-Crafts reactions
Qiao, Shuo; Mo, Junming; Wilcox, Cody B.; Jiang, Bo; Li, Guigen, Organic & Biomolecular Chemistry, 2017, 15(7), 1718-1724

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Solvents: Water ;  15 min, cooled; heated
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized
Reference
Design and synthesis of calcium responsive magnetic resonance imaging agent: Its relaxation and luminescence studies
Tanwar, Jyoti; Datta, Anupama; Chauhan, Kanchan; Kumaran, S. Senthil; Tiwari, Anjani K.; et al, European Journal of Medicinal Chemistry, 2014, 82, 225-232

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  3 h, 0 °C
Reference
Transformation of L-phenylalanine to (S)-indoline-2-carboxylic acid without group-protection
Liu, Jin-Qiang; Chen, Xin-Zhi; Ji, Baoming; Zhao, Bang-Tun, Research on Chemical Intermediates, 2013, 39(3), 1143-1152

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  50 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  1 h, neutralized, 0 °C
Reference
Study on the synthesis of L-4-nitrophenylalanine
Liu, Jin-qiang; Qian, Chao; Zhang, Tao; Chen, Xin-zhi, Gaoxiao Huaxue Gongcheng Xuebao, 2009, 23(6), 1007-1012

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 20 °C; < 20 °C; 12 h; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, < 25 °C
Reference
Preparation of (αS)-α-methoxy-4-[[3-[4-[(methylsulfonyl)oxy]phenyl]propyl]amino]-benzenepropanoic acid as antidiabetic agent
, India, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → -20 °C; < 5 °C; 5 °C → 25 °C; 3 h, 25 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7
Reference
Process for preparation of (-)-(S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine
, China, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt; 5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 2 - 3
Reference
Synthesis and anti-hepatitis B virus activities of Matijing-Su derivatives
Xu, Bixue; Huang, Zhengming; Liu, Changxiao; Cai, Zegui; Pan, Weidong; et al, Bioorganic & Medicinal Chemistry, 2009, 17(8), 3118-3125

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt; 5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 2 - 3
Reference
Preparation of N-(N-benzoylphenylalanyl)phenylalanine dipeptide derivatives as antiviral agents
, China, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 10 °C; 10 °C; 2.5 h, 10 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 5 - 6
Reference
Synthesis and biological evaluation of Matijing-Su derivatives as potent anti-HBV agents
Qiu, Jingying; Xu, Bixue; Huang, Zhengming; Pan, Weidong; Cao, Peixue; et al, Bioorganic & Medicinal Chemistry, 2011, 19(18), 5352-5360

Production Method 11

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 °C; 3 h, 8 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6
Reference
Synthesis of new tetrazolyl derivatives of L- and D-phenylalanine
Tolstyakov, V. V.; Tolstobrova, E. S.; Zarubina, O. S.; Popova, E. A.; Protas, A. V.; et al, Russian Journal of Organic Chemistry, 2016, 52(11), 1681-1685

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  -10 °C; < 0 °C; < 0 °C → -10 °C
1.2 -10 °C; < 5 °C; 1 h, 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonia Solvents: Water ;  pH 8 - 9
Reference
Preparation of melphalan as nitrogen mustards chemotherapy drug
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 °C; 2.5 h, 10 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 5
Reference
Distinct metabolites for photoreactive L-phenylalanine derivatives in Klebsiella sp. CK6 isolated from rhizosphere of a wild dipterocarp sapling
Wang, Lei; Hisano, Wataru; Murai, Yuta; Sakurai, Munenori; Muto, Yasuyuki; et al, Molecules, 2013, 18, 8393-8401

Production Method 14

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 60 min, 0 °C; 1 h, rt
1.2 Reagents: Water ;  15 min, cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 6 - 8, cooled
Reference
Process for the preparation of L-p-nitrophenylalanine
Kong, Ling-qiang; Su, Xiao-yan; Wang, Lin-fa; Du, Pei-yan; Yang, Da-cheng, Xinan Daxue Xuebao, 2009, 31(9), 102-105

Production Method 15

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  3 h, 0 - 20 °C
Reference
A facile chiral pool synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine
Liu, Jin-Qiang; Qian, Chao; Chen, Xin-Zhi, Synthesis, 2010, (3), 403-406

Production Method 16

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  5 min, 50 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7 - 8, cooled
Reference
Method for synthesis of L-4-nitrophenylalanine
, China, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 2 °C; < 20 °C; 30 min, 20 °C → rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 9.5 - 10.5, < 5 °C
Reference
Process for preparation of Zolmitriptan via cyclization, reductive hydrogenation and diazotization
, China, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 - 5 °C; 2 h, 0 - 5 °C; 2 h, 20 - 30 °C; 2 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6 - 7, 0 °C
Reference
Process for synthesis of L-4-nitrophenylalanine
, China, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 0 °C; 0 °C → rt; 60 min, rt
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 6
Reference
Process for preparation of l-p-nitrophenylalanine dipeptide derivative and its application to prepare the medical preparations for treating diabetes mellitus
, China, , ,

Production Method 20

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 30 °C; 30 °C → 0 °C; 5 °C; 2 h, 5 °C; 2 h, 20 - 30 °C; 2 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Water ;  < 20 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  20 °C → 0 °C; 1 h, pH 6.3, 0 °C
Reference
Method for preparing zolmitriptan
, China, , ,

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Raw materials

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Preparation Products

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:949-99-5)4-硝基-L-苯丙氨酸
Order Number:LE26563322
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:56
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:949-99-5)(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
Order Number:A1207548
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:47
Price ($):171.0
Email:sales@amadischem.com

Additional information on (2S)-2-amino-3-(4-nitrophenyl)propanoic acid

Introduction to (2S)-2-amino-3-(4-nitrophenyl)propanoic Acid (CAS No. 949-99-5)

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid, identified by its CAS number 949-99-5, is a significant compound in the field of chemical and biomedical research. This molecule, featuring a chiral center and a nitrophenyl group, has garnered attention for its potential applications in drug development and synthetic chemistry. The unique structural properties of this compound make it a valuable intermediate in the synthesis of various pharmacologically active agents.

The< strong> nitrophenyl moiety in (2S)-2-amino-3-(4-nitrophenyl)propanoic acid contributes to its reactivity and interaction with biological targets. This feature has been exploited in the design of novel therapeutic agents targeting neurological and inflammatory disorders. Recent studies have highlighted the compound's role as a building block in the synthesis of protease inhibitors, which are crucial in treating conditions such as cancer and autoimmune diseases.

In the realm of synthetic chemistry, (2S)-2-amino-3-(4-nitrophenyl)propanoic acid serves as a versatile precursor for the preparation of more complex molecules. Its chiral center allows for the creation of enantiomerically pure compounds, which are often essential for achieving desired pharmacological effects. The< strong> amino group provides a site for further functionalization, enabling chemists to tailor the compound's properties for specific applications.

Recent advancements in drug discovery have seen the incorporation of (2S)-2-amino-3-(4-nitrophenyl)propanoic acid into libraries of compounds screened for biological activity. Researchers have been particularly interested in its potential as a scaffold for developing new antibiotics and antiviral agents. The< strong> 4-nitrophenyl group enhances the compound's ability to interact with biological receptors, making it a promising candidate for targeted therapy.

The compound's< strong> stereochemistry plays a critical role in its biological efficacy. The (S)-configuration at the chiral center influences how the molecule binds to its target proteins, affecting its potency and selectivity. This has led to investigations into optimizing the stereochemical properties of related compounds for improved therapeutic outcomes.

Moreover, (2S)-2-amino-3-(4-nitrophenyl)propanoic acid has been studied for its potential role in materials science. Its unique structural features make it suitable for applications in polymer chemistry and nanotechnology. Researchers are exploring its use in creating novel materials with enhanced mechanical and thermal properties.

The< strong> propanoic acid moiety provides a hydrophobic anchor that can be utilized to design molecules with specific solubility profiles. This property is particularly valuable in formulating drugs that require precise delivery systems, such as targeted nanoparticles or liposomes.

In conclusion, (2S)-2-amino-3-(4-nitrophenyl)propanoic acid (CAS No. 949-99-5) is a multifaceted compound with significant implications in pharmaceuticals, synthetic chemistry, and materials science. Its structural features and stereochemical properties make it a valuable tool for researchers seeking to develop innovative treatments and advanced materials. As research continues to uncover new applications for this compound, its importance in the scientific community is likely to grow.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:949-99-5)4-硝基-L-苯丙氨酸
LE26563322
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:949-99-5)(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
A1207548
Purity:99%
Quantity:500g
Price ($):171.0
Email